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Compound of Interest

Compound Name: Azido-PEG4-(CH2)3-methyl ester

Cat. No.: B605853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, applications,

and core experimental methodologies related to Azido-PEG4-(CH2)3-methyl ester, a versatile

heterobifunctional linker critical in modern bioconjugation and drug discovery.

Core Physicochemical Properties
Azido-PEG4-(CH2)3-methyl ester is a crosslinking reagent characterized by a terminal azide

group and a methyl ester, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This

structure imparts unique solubility and reactivity properties, making it a valuable tool in

chemical biology and proteomics. The hydrophilic PEG spacer enhances solubility in aqueous

media, a crucial feature for biological applications.[1]

Table 1: Physicochemical Data for Azido-PEG4-(CH2)3-methyl ester
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Property Value Reference(s)

CAS Number 1835759-71-1 [2]

Molecular Formula C13H25N3O6 [2]

Molecular Weight 319.4 g/mol [2]

Purity Typically ≥95%

Solubility

Soluble in most organic

solvents (DCM, DMF, DMSO,

THF) and has good water

solubility.

[1]

Storage Store at -20°C, desiccated. [3]

Shelf Life
1095 days (approx. 3 years)

under proper storage.
[2]

Chemical Reactivity and Key Applications
The primary utility of Azido-PEG4-(CH2)3-methyl ester stems from its azide (N3) functionality,

which is a key component in "click chemistry" reactions.[4] These reactions are known for their

high efficiency, specificity, and biocompatibility.

Click Chemistry Reactions
The azide group enables this linker to participate in two major types of bioorthogonal

cycloaddition reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts efficiently

with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted

triazole linkage.[4][5] This reaction is robust and high-yielding, making it a workhorse for

creating stable bioconjugates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide

reacts with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or

bicyclo[6.1.0]nonyne (BCN).[4] The reaction is driven by the release of ring strain in the

cyclooctyne, proceeding rapidly at physiological temperatures without the need for a
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cytotoxic copper catalyst.[6][7] This makes SPAAC ideal for applications in living cells and in

vivo.[6]

Reaction Choice
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Fig 1. Logical workflow for choosing a click chemistry reaction.

PROTAC Development
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A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras

(PROTACs).[4][8] PROTACs are heterobifunctional molecules designed to recruit a specific E3

ubiquitin ligase to a target protein (Protein of Interest, POI), leading to the ubiquitination and

subsequent degradation of the POI by the cell's proteasome.[9][10] The linker's length,

flexibility, and hydrophilicity, provided by the PEG4 chain, are critical for enabling the formation

of a stable and productive ternary complex between the target protein, the PROTAC, and the

E3 ligase.[11][12]

Fig 2. The signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions using an

azide-functionalized linker like Azido-PEG4-(CH2)3-methyl ester. Optimization is often

necessary based on the specific substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol is suitable for conjugating the azide linker to a molecule containing a terminal

alkyne.

Reagent Preparation:

Dissolve the alkyne-containing substrate and Azido-PEG4-(CH2)3-methyl ester (1.1 to

1.5 molar excess) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO).[13]

Prepare fresh stock solutions of:

Copper(II) sulfate (CuSO₄): 20 mM in water.[14]

Ligand (e.g., THPTA): 50 mM in water. The ligand stabilizes the Cu(I) oxidation state

and protects biomolecules.[14][15]

Reducing Agent (e.g., Sodium Ascorbate): 100 mM in water. Prepare this solution

immediately before use.[14][15]

Reaction Execution:
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In a reaction vessel, combine the dissolved alkyne and azide substrates.

Add the THPTA ligand solution, followed by the CuSO₄ solution. A typical final

concentration is 0.1 to 0.25 mM copper, with a 5:1 ligand-to-copper ratio.[14]

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5

to 5 mM.[15]

Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light.[13][15]

Monitoring and Purification:

Monitor the reaction progress using LC-MS or TLC.

Upon completion, the product can be purified using techniques appropriate for the

conjugate, such as size-exclusion chromatography, dialysis (for biomolecules), or silica gel

chromatography (for small molecules).[13]

General Protocol for Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)
This copper-free protocol is ideal for conjugating the azide linker to a molecule functionalized

with a strained alkyne (e.g., DBCO), especially in biological contexts.

Reagent Preparation:

Dissolve the DBCO-functionalized molecule in a biocompatible buffer (e.g., PBS, pH 7.4)

or a solvent like DMSO.

Dissolve Azido-PEG4-(CH2)3-methyl ester in a compatible solvent (e.g., DMSO).

Reaction Execution:

To the solution of the DBCO-functionalized molecule, add the azide linker solution. A 2- to

20-fold molar excess of the limiting reagent is often used to drive the reaction to

completion.[6]
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If using an organic solvent like DMSO, ensure the final concentration in the aqueous buffer

is low (typically <10%) to maintain the integrity of biomolecules.[6]

Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle

mixing.[6]

Monitoring and Purification:

Monitor the reaction by LC-MS or SDS-PAGE (for protein conjugates). The disappearance

of the DBCO reagent can also be tracked by UV-Vis spectroscopy (approx. 310 nm).[16]

Purify the conjugate to remove excess unreacted linker using methods like desalting

columns, dialysis, or HPLC.[16][17]
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Fig 3. General experimental workflow for bioconjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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